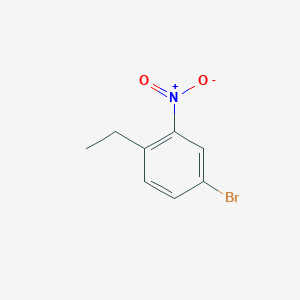

4-Bromo-1-ethyl-2-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-ethyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-2-6-3-4-7(9)5-8(6)10(11)12/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEUEACCUDZRPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428795 | |

| Record name | 4-bromo-1-ethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10342-66-2 | |

| Record name | 4-Bromo-1-ethyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10342-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-1-ethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Strategic Importance in Synthesis

An In-Depth Technical Guide to 4-Bromo-1-ethyl-2-nitrobenzene

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's properties, synthesis, and applications, grounded in established scientific principles and methodologies.

This compound (CAS No. 10342-66-2) is an aromatic organic compound characterized by a benzene ring substituted with a bromine atom, an ethyl group, and a nitro group.[1][2] Its strategic value in organic synthesis stems from the unique reactivity conferred by these functional groups. The nitro group, being a strong electron-withdrawing group, influences the regioselectivity of further electrophilic substitution reactions and can be readily reduced to an amine, a crucial functional group in many active pharmaceutical ingredients (APIs).[1][3] The bromine atom serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Heck) or nucleophilic substitutions.[3] This dual functionality makes this compound a valuable building block in the multi-step synthesis of complex target molecules, particularly within the pharmaceutical and agrochemical industries.[1][4]

Physicochemical and Structural Properties

The compound's physical and chemical characteristics are fundamental to its handling, reactivity, and analytical identification. It typically presents as a yellow to brown solid or liquid at room temperature and is sparingly soluble in water but shows good solubility in common organic solvents.[1]

| Property | Value | Source(s) |

| CAS Number | 10342-66-2 | [1][5][6] |

| Molecular Formula | C₈H₈BrNO₂ | [1][5] |

| Molecular Weight | 230.06 g/mol | [4][5] |

| Appearance | Yellow to brown solid / Light yellow powder | [1][7] |

| IUPAC Name | This compound | [2] |

| Synonyms | p-Bromo-o-nitroethylbenzene, 5-Bromo-2-ethyl-1-nitrobenzene | [1] |

| SMILES | CCC1=C(C=C(C=C1)Br)[O-] | [2] |

| InChI Key | YFEUEACCUDZRPY-UHFFFAOYSA-N | [1][6] |

| Topological Polar Surface Area (TPSA) | 45.8 Ų | |

| logP | 2.9197 | [5] |

Synthesis Protocol: Electrophilic Aromatic Substitution

The synthesis of this compound is typically achieved through the electrophilic bromination of a suitable precursor. A common and efficient method involves the bromination of 2-ethylnitrobenzene.

Synthesis Workflow Diagram

The logical flow of the synthesis from starting materials to the final purified product is outlined below.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Methodology

This protocol is adapted from established procedures for the bromination of activated aromatic rings.[8]

Materials:

-

2-ethylnitrobenzene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0 eq)

-

Dichloromethane (DCM)

-

Saturated sodium sulfite solution

-

n-heptane

Procedure:

-

Reaction Setup: In a 3L reaction flask equipped with a reflux condenser and magnetic stirrer, charge 1.1L of dichloromethane and 212g (1.4 mol) of 2-ethylnitrobenzene.

-

Initiation: Heat the mixture to reflux.

-

Bromination: Once refluxing, add 250g (1.4 mol) of N-Bromosuccinimide (NBS) in batches. The use of NBS is a critical choice; it serves as a safer and more manageable source of electrophilic bromine compared to liquid Br₂. The succinimide byproduct is also easily removed during work-up.

-

Reaction Monitoring: Maintain the reaction at reflux for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of the starting material.

-

Quenching: After the reaction is complete, cool the flask and control the internal temperature at 25±5°C. Carefully add 1.27 kg of saturated sodium sulfite solution dropwise. This step is crucial to neutralize and remove any unreacted bromine and acidic byproducts.[8]

-

Purification: Following the quenching, add 0.72 kg of n-heptane to the mixture to induce recrystallization of the product. The choice of n-heptane as an anti-solvent is based on the high solubility of the product in the DCM/water mixture and its poor solubility in heptane, allowing for efficient precipitation.

-

Isolation: Filter the resulting solid, wash with a small amount of cold n-heptane, and dry under vacuum to yield the final product, 2-ethyl-5-bromonitrobenzene (an isomer and common synonym for this compound).[8] A molar yield of approximately 90% can be expected with this method.[8]

Core Applications in Research and Development

The utility of this compound is primarily as a molecular scaffold in the synthesis of more complex, high-value chemicals.

-

Pharmaceutical Synthesis: It is a key intermediate for building molecules with potential biological activity. The nitro group can be reduced to an aniline, which is then available for amide bond formation, diazotization, or other transformations common in API synthesis. The bromo-substituent allows for the introduction of aryl, heteroaryl, or vinyl groups via metal-catalyzed cross-coupling reactions, enabling the exploration of a wide chemical space for drug discovery.[3][4]

-

Agrochemical Development: Similar to pharmaceuticals, this compound is used in the synthesis of novel pesticides and herbicides.[4] The specific arrangement of substituents can be modified to fine-tune the biological activity and selectivity of crop protection agents.[3]

-

Material Science: The compound finds applications in the synthesis of specialty chemicals and materials where specific electronic or photophysical properties are desired.[4]

Safety, Handling, and Disposal

As with all nitroaromatic and halogenated compounds, this compound must be handled with appropriate precautions.

-

Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[7][9] It may also cause respiratory irritation.[7] Aromatic nitro compounds can have explosive tendencies under certain conditions, particularly in the presence of strong bases.[10]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][11]

-

Handling: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][9]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from light.[7]

-

Disposal: Dispose of this material as hazardous waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service. Do not let the product enter drains.[7][9]

References

- CymitQuimica. (n.d.). CAS 10342-66-2: this compound.

- ChemScene. (n.d.). 10342-66-2 | this compound.

- Smolecule. (2024, April 14). Buy 4-Bromo-2-ethyl-1-nitrobenzene | 148582-37-0.

- Guidechem. (n.d.). This compound 10342-66-2 wiki.

- ChemicalBook. (n.d.). This compound synthesis.

- CymitQuimica. (n.d.). This compound.

- PubChem. (n.d.). This compound | C8H8BrNO2 | CID 7566996.

- ACS Publications. (2016, August 9). Design and Synthesis of a 4-Nitrobromobenzene Derivative....

- ChemicalBook. (n.d.). This compound | 10342-66-2.

- C/D/N Isotopes, Inc. (2015).

- Thermo Fisher Scientific. (2025, September 15). 1-(2-Bromoethyl)

- ChemShuttle. (n.d.). This compound.

- Fisher Scientific. (2021, December 25). SAFETY DATA SHEET: 4-Bromo-1-fluoro-2-nitrobenzene.

- Phionike. (n.d.). Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis.

- Organic Syntheses. (n.d.). m-BROMONITROBENZENE.

- NOAA. (n.d.). NITROBROMOBENZENE - CAMEO Chemicals.

- Chem-Impex. (n.d.). 4-Bromo-2-methyl-1-nitrobenzene.

- PubChem. (n.d.). 4-Bromo-2-ethyl-1-nitrobenzene | C8H8BrNO2 | CID 22708654.

Sources

- 1. CAS 10342-66-2: this compound [cymitquimica.com]

- 2. This compound | C8H8BrNO2 | CID 7566996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Buy 4-Bromo-2-ethyl-1-nitrobenzene | 148582-37-0 [smolecule.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. NITROBROMOBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. fishersci.com [fishersci.com]

"4-Bromo-1-ethyl-2-nitrobenzene" molecular weight

An In-depth Technical Guide to the Molecular Weight of 4-Bromo-1-ethyl-2-nitrobenzene

Introduction: Beyond a Simple Number

For the discerning researcher, scientist, or drug development professional, the molecular weight of a compound is more than a mere value; it is a cornerstone of empirical formula validation, reaction stoichiometry, and analytical characterization. This guide delves into the molecular weight of this compound (CAS No: 10342-66-2), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] We will move beyond the superficial to explore the nuances between average molecular weight and monoisotopic mass, the principles behind their calculation, and their practical implications in a research and development setting.

Part 1: Deconstructing Molecular Weight - A Foundational Perspective

Understanding the molecular weight of this compound begins with its verified molecular formula: C₈H₈BrNO₂ .[3][4][5][6] From this formula, two critical mass values are derived, each with a distinct and vital application in scientific workflows.

Average Molecular Weight (Molar Mass)

The average molecular weight, often used interchangeably with molar mass, is the weighted average of the masses of all naturally occurring isotopes of the elements within the molecule. This is the value used for macroscopic applications, such as preparing solutions or calculating reagent quantities for a chemical reaction.

Causality of Calculation: The calculation is a summation of the standard atomic weights of the constituent atoms, as published by IUPAC.

-

Carbon (C): 8 atoms × 12.011 u = 96.088 u

-

Hydrogen (H): 8 atoms × 1.008 u = 8.064 u

-

Bromine (Br): 1 atom × 79.904 u = 79.904 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Summation: 96.088 + 8.064 + 79.904 + 14.007 + 31.998 = 230.061 u

This calculated value, typically rounded to 230.06 g/mol , is the workhorse for stoichiometric calculations in the synthesis lab.[4][5][7]

Monoisotopic Mass

In contrast, monoisotopic mass is the mass of a molecule calculated using the exact mass of the most abundant stable isotope of each element. This value is paramount in high-resolution mass spectrometry (HRMS), a technique fundamental to confirming the identity and purity of a synthesized compound.

Causality of Calculation: This calculation demands precision, using the masses of the principal isotopes.

-

Carbon (¹²C): 8 atoms × 12.00000 u = 96.00000 u

-

Hydrogen (¹H): 8 atoms × 1.00783 u = 8.06264 u

-

Bromine (⁷⁹Br): 1 atom × 78.91834 u = 78.91834 u

-

Nitrogen (¹⁴N): 1 atom × 14.00307 u = 14.00307 u

-

Oxygen (¹⁶O): 2 atoms × 15.99491 u = 31.98982 u

Summation: 96.00000 + 8.06264 + 78.91834 + 14.00307 + 31.98982 = 228.97387 u

This value, reported as 228.97384 Da , is what a researcher would expect to observe as the molecular ion peak in an HRMS spectrum, providing unambiguous confirmation of the elemental composition.[3][6]

Part 2: Physicochemical Data Summary

For ease of reference, the core quantitative data for this compound are summarized below. This information is critical for experimental design, from solubility tests to purification strategies.

| Property | Value | Source(s) |

| CAS Number | 10342-66-2 | [3][4][5][6] |

| Molecular Formula | C₈H₈BrNO₂ | [3][4][5][6] |

| Average Molecular Weight | 230.06 g/mol | [4][5][6][7] |

| Monoisotopic Mass | 228.97384 Da | [3][6] |

| Topological Polar Surface Area | 45.8 Ų | [3][6] |

| Hydrogen Bond Acceptor Count | 2 | [3][6] |

| Appearance | Typically a yellow to brown solid or liquid | [1] |

| Solubility | Sparingly soluble in water, more soluble in organic solvents | [1] |

| Storage Temperature | 2-8°C, protected from light | [3] |

Part 3: Molecular Structure and Visualization

The precise arrangement of atoms dictates the molecule's reactivity and physicochemical properties. The IUPAC name, this compound, defines this structure.[6]

Caption: Molecular structure of this compound.

Part 4: Experimental Workflow for Identity Confirmation

Protocol: High-Resolution Mass Spectrometry (HRMS) for Formula Verification

This protocol describes a self-validating system for confirming the elemental composition of this compound, directly verifying its calculated monoisotopic mass.

-

Sample Preparation (Causality: Ensure accurate measurement and prevent instrument contamination):

-

Accurately weigh approximately 1 mg of the synthesized compound.

-

Dissolve in 1 mL of a high-purity solvent (e.g., acetonitrile or methanol). The choice of solvent is critical to ensure complete dissolution and compatibility with the ionization source.

-

Perform a serial dilution to a final concentration of ~1 µg/mL. This prevents detector saturation and ion suppression effects.

-

-

Instrumentation and Ionization (Causality: Achieve sensitive and accurate mass measurement):

-

Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer, capable of mass accuracy < 5 ppm.

-

Employ Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion.

-

Infuse the sample directly or via liquid chromatography (LC) into the ESI source.

-

-

Data Acquisition and Analysis (Causality: Validate against theoretical values):

-

Acquire the full scan mass spectrum over a range of m/z 100-500.

-

Identify the molecular ion peak. Due to the isotopic signature of Bromine (⁷⁹Br and ⁸¹Br have ~50:50 natural abundance), expect to see two peaks of nearly equal intensity separated by ~2 Da. The primary peak should correspond to the [M+H]⁺ or M⁺· ion of the ⁷⁹Br-containing molecule.

-

Compare the experimentally observed m/z value of the primary peak with the theoretical monoisotopic mass (228.97384 Da).

-

Trustworthiness Check: A mass error of less than 5 ppm between the observed and theoretical values provides high confidence in the assigned elemental formula, C₈H₈BrNO₂.

-

Part 5: Synthesis and Safety Considerations

Synthesis Overview

This compound is typically synthesized via electrophilic aromatic substitution. One common route involves the bromination of o-ethylnitrobenzene using N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane.[4] Precise control of reaction conditions is essential to achieve the desired regiochemistry and yield.[4]

Safety and Handling

As with many nitroaromatic and brominated compounds, this compound requires careful handling.

-

Hazards: It is classified as harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8][9]

-

Handling: Always handle in a well-ventilated area or chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[10][11]

Conclusion

The molecular weight of this compound is a multi-faceted parameter that is fundamental to its use in research and drug development. A comprehensive understanding, distinguishing between the average molecular weight (230.06 g/mol ) for stoichiometry and the monoisotopic mass (228.97384 Da) for analytical verification, is crucial for scientific rigor. This guide provides the foundational knowledge, practical data, and experimental context required by professionals to utilize this important chemical intermediate with precision and confidence.

References

-

PubChem. 4-Bromo-2-ethyl-1-nitrobenzene. [Link]

-

PubChem. This compound. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET: 1-(2-Bromoethyl)-4-nitrobenzene. [Link]

Sources

- 1. CAS 10342-66-2: this compound [cymitquimica.com]

- 2. Buy 4-Bromo-2-ethyl-1-nitrobenzene | 148582-37-0 [smolecule.com]

- 3. Page loading... [guidechem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | C8H8BrNO2 | CID 7566996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromo-2-ethyl-1-nitrobenzene | C8H8BrNO2 | CID 22708654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-ethyl-2-nitrobenzene

Introduction

4-Bromo-1-ethyl-2-nitrobenzene, with the CAS Registry Number 10342-66-2, is an aromatic organic compound of significant interest in synthetic chemistry.[1] Its molecular structure, featuring a benzene ring substituted with a bromine atom, an ethyl group, and a nitro group, makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The interplay of these functional groups dictates its physical and chemical properties, influencing its reactivity, solubility, and behavior in various analytical and preparative procedures. This guide provides a comprehensive overview of the physical properties of this compound, offering both established data and field-proven methodologies for its characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's physicochemical profile.

Molecular Structure and its Influence on Physical Properties

The arrangement of the substituents on the benzene ring is crucial in determining the overall properties of this compound. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic environment of the aromatic ring.[2] The bromine atom, a halogen, also contributes to the electrophilicity of the molecule.[2] The ethyl group, being an alkyl substituent, has a modest electron-donating effect. This combination of functional groups results in a molecule with a significant dipole moment, impacting its melting point, boiling point, and solubility.

Diagram: Structural Influences on Physicochemical Properties

Caption: Interplay of functional groups in this compound and their impact on key physical properties.

Core Physical Properties

A precise understanding of the physical properties of a compound is fundamental for its application in research and development. While extensive experimental data for this compound is not widely published, the available information and computed data provide a solid foundation for its characterization.

| Property | Value/Description | Source |

| Molecular Formula | C₈H₈BrNO₂ | [1][3] |

| Molecular Weight | 230.06 g/mol | [3] |

| Appearance | Yellow to brown solid at room temperature. | [2] |

| Melting Point | Not experimentally determined in available literature. As a solid at room temperature, the melting point is >25 °C. | [2] |

| Boiling Point | Not experimentally determined in available literature. | |

| Density | Not experimentally determined in available literature. | |

| Solubility | Sparingly soluble in water; more soluble in organic solvents. | [2] |

Note on Data Availability: It is crucial to note the distinction between experimentally determined and computationally predicted data. While computational models provide valuable estimates, experimental verification remains the gold standard for establishing definitive physical properties. The lack of readily available experimental data for the melting and boiling points of this specific isomer highlights the importance of the experimental protocols detailed in the subsequent section.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing nitro group and the bromine atom. The ethyl group will exhibit a characteristic quartet and triplet pattern.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms attached to the nitro group and bromine will be significantly deshielded, appearing at higher chemical shifts.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum will be characterized by strong absorption bands corresponding to the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹ for asymmetric and symmetric stretching, respectively). Aromatic C-H and C=C stretching vibrations will also be prominent. The C-Br stretching frequency is expected in the fingerprint region.

-

Experimental Protocols for Physical Property Determination

The following protocols are provided as standardized methods for the experimental determination of the key physical properties of this compound and similar organic compounds.

Protocol 1: Melting Point Determination

Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure substance, while impurities tend to depress and broaden the melting range.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is the melting point of the sample.

Diagram: Melting Point Determination Workflow

Caption: Standard workflow for the experimental determination of a compound's melting point.

Protocol 2: Boiling Point Determination

Rationale: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic physical property that is sensitive to changes in pressure.

Methodology (Thiele Tube Method):

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.

-

Heating: The side arm of the Thiele tube is gently heated, leading to the circulation of the oil and uniform heating of the sample.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued.

-

Measurement: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Conclusion

This compound is a valuable chemical intermediate whose physical properties are a direct consequence of its molecular structure. While comprehensive experimental data for this specific isomer is not widely available in the public domain, this guide provides a robust framework for its characterization. The provided protocols for determining its melting and boiling points, along with an understanding of its expected spectroscopic features, equip researchers and drug development professionals with the necessary tools to confidently handle and characterize this compound. The synthesis and full characterization of this compound in a peer-reviewed publication would be a valuable contribution to the chemical literature.

References

-

ACS Publications. Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. [Link]

Sources

Navigating the Solubility Landscape of 4-Bromo-1-ethyl-2-nitrobenzene: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-1-ethyl-2-nitrobenzene, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the scarcity of publicly available quantitative solubility data, this document synthesizes qualitative information, predictive insights based on structural analogy, and a robust, field-proven experimental protocol for the precise determination of its solubility in various organic solvents. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research and development endeavors.

Introduction: Understanding the Physicochemical Profile

This compound is an aromatic organic compound characterized by a benzene ring substituted with a bromine atom, an ethyl group, and a nitro group.[1] Its molecular structure dictates its physicochemical properties, including solubility, which is a critical parameter in drug development, influencing everything from reaction kinetics to purification and formulation. The presence of the electron-withdrawing nitro group and the halogen atom, coupled with the nonpolar ethyl group, results in a molecule with limited aqueous solubility and a preference for organic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 10342-66-2 | |

| Molecular Formula | C₈H₈BrNO₂ | |

| Molecular Weight | 230.06 g/mol | |

| Appearance | Typically a yellow to brown solid | |

| Predicted Water Solubility | Sparingly soluble |

Solubility Profile: Insights from Structural Analogs

-

1-Bromo-2-nitrobenzene : This analog, lacking the ethyl group, is reported to be sparingly soluble in water but more soluble in organic solvents such as acetone, benzene, toluene, and chloroform.[2]

-

1-Bromo-4-ethylbenzene : This compound, without the nitro group, exhibits low solubility in water but is miscible with most organic solvents like ethanol, ether, and acetone.[3][4]

-

Nitrobenzene : The parent compound without the bromo and ethyl groups is slightly soluble in water but is freely soluble in ethanol, diethyl ether, acetone, and benzene.[5][6]

Based on these analogs, it is reasonable to predict that this compound will exhibit poor solubility in water and good to excellent solubility in a range of common organic solvents. The presence of the polar nitro group may afford slightly better solubility in polar organic solvents compared to its non-nitrated counterpart, while the ethyl group and the benzene ring contribute to its overall lipophilicity.

Table 2: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Very Low | The hydrophobic benzene ring, ethyl group, and bromine atom dominate the molecule's character. |

| Methanol / Ethanol | Soluble | The polarity of the alcohol can interact with the nitro group, while the alkyl chain can solvate the rest of the molecule. |

| Acetone | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dichloromethane | Soluble | A common solvent for organic synthesis and purification. |

| Chloroform | Soluble | Similar to dichloromethane, it is a good solvent for many aromatic compounds. |

| Toluene | Soluble | A nonpolar aromatic solvent that should readily dissolve the compound due to structural similarities. |

| Hexane | Sparingly Soluble | A nonpolar aliphatic solvent that may have limited ability to dissolve the more polar aspects of the molecule. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, an experimental approach is essential. The isothermal shake-flask method is the "gold standard" for determining the thermodynamic solubility of a compound.[7] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Causality Behind Experimental Choices

The choice of the isothermal shake-flask method is deliberate. It allows for the determination of thermodynamic equilibrium solubility, which is a true measure of a compound's solubility at a given temperature and is crucial for applications in drug formulation and development.[7][8] The extended equilibration time ensures that the solvent is fully saturated with the solute, providing a reproducible and accurate measurement.

Step-by-Step Experimental Protocol

-

Preparation of Materials :

-

Accurately weigh a sample of this compound.

-

Select a range of high-purity organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene, hexane).

-

Use calibrated analytical balances and volumetric glassware.

-

-

Sample Preparation :

-

Add an excess amount of this compound to a series of screw-capped vials. The presence of undissolved solid is crucial to ensure saturation.[1]

-

Add a precise volume of the chosen solvent to each vial.

-

-

Equilibration :

-

Sample Analysis :

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of a suitable solvent for analysis.

-

-

Quantification :

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Data Reporting :

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Repeat the experiment at different temperatures if temperature-dependent solubility data is required.

-

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound, as a brominated and nitrated aromatic compound, requires careful handling.

-

Hazard Identification : Nitroaromatic compounds are often toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[10][11] Brominated compounds can also pose health risks.[12][13]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation : Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

References

-

Solubility of Things. 1-Bromo-2-nitrobenzene. [Link]

-

PubChem. This compound. [Link]

-

PubChem. Nitrobenzene. [Link]

-

Solubility of Things. 1-Bromo-4-ethylbenzene. [Link]

-

Solubility of Things. Nitrobenzene. [Link]

-

National Center for Biotechnology Information. Toxicological Profile for Nitrobenzene. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

PubMed. A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. [Link]

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

National Center for Biotechnology Information. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

-

Carl ROTH. Safety Data Sheet: Bromine. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-bromo-2-nitro- (CAS 577-19-5). [Link]

-

Fisher Scientific. 1-Bromo-2-nitrobenzene, 99%. [Link]

-

NIST. Benzene, 1-bromo-4-ethyl-. [Link]

-

ECHA. ECHA raises environmental concerns over certain aromatic brominated flame retardants. [Link]

-

ResearchGate. Major mechanisms of toxicity of nitroaromatic compounds. [Link]

-

GOV.UK. Bromine: incident management. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Page loading... [guidechem.com]

- 5. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. carlroth.com [carlroth.com]

- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

"4-Bromo-1-ethyl-2-nitrobenzene" spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-1-ethyl-2-nitrobenzene

Introduction

This compound is a substituted aromatic compound with the molecular formula C₈H₈BrNO₂ and a molecular weight of approximately 230.06 g/mol .[1] As a polysubstituted benzene derivative, its structural elucidation relies heavily on a combination of modern spectroscopic techniques. The strategic placement of the bromo, ethyl, and nitro groups on the benzene ring creates a unique electronic environment, resulting in a distinct spectroscopic fingerprint.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. The content herein is synthesized from established spectroscopic principles and is intended for researchers, chemists, and drug development professionals who require a deep understanding of how to characterize such molecules. We will not only present the data but also delve into the causal relationships that govern the observed spectral features, thereby providing a framework for the analysis of related compounds.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the atoms of this compound are numbered as shown in the diagram below. This convention will be used for all spectroscopic assignments.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of chemical shifts, integration, and coupling patterns provides unambiguous evidence for the connectivity of atoms.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum is dictated by the electronic environment of the hydrogen atoms. In this compound, the protons can be categorized into two regions: the aromatic region and the aliphatic region.

-

Aromatic Region (δ 7.0 - 8.5 ppm): The benzene ring has three protons. Their chemical shifts are strongly influenced by the substituents. The nitro group (-NO₂) is a powerful electron-withdrawing group, which significantly deshields protons at the ortho and para positions.[2] The bromine atom is weakly deactivating, while the ethyl group is a weak electron-donating group.

-

H-3: This proton is ortho to the strong electron-withdrawing nitro group, placing it furthest downfield. It is coupled to H-5 (a small meta coupling, J ≈ 2-3 Hz), appearing as a doublet.

-

H-5: This proton is ortho to the bromine atom and meta to the nitro group. It experiences coupling from H-6 (ortho coupling, J ≈ 7-10 Hz) and H-3 (meta coupling, J ≈ 2-3 Hz), and should appear as a doublet of doublets.[3]

-

H-6: This proton is ortho to the ethyl group and meta to the nitro group. It is coupled to H-5 (ortho coupling, J ≈ 7-10 Hz), resulting in a doublet. Its chemical shift will be the most upfield of the aromatic protons due to the influence of the adjacent electron-donating ethyl group.

-

-

Aliphatic Region (δ 1.0 - 3.0 ppm): This region contains the signals from the ethyl group.

-

H-7 (Benzylic CH₂): These two protons are on the carbon directly attached to the aromatic ring, known as the benzylic position.[4] They are deshielded by the ring current and will appear as a quartet due to coupling with the three H-8 methyl protons (³J ≈ 7 Hz).

-

H-8 (CH₃): These three protons are adjacent to the CH₂ group and will appear as a triplet (³J ≈ 7 Hz).

-

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. Aromatic carbons typically resonate between 120-150 ppm.[4] The chemical shifts are heavily influenced by the electronic effects of the substituents.[5][6][7]

-

Ipso-Carbons: The carbons directly attached to substituents (ipso-carbons) show significant shifts. C-2 (attached to -NO₂) will be highly deshielded, as will C-4 (attached to -Br), though the halogen effect can be complex.[8] C-1 (attached to the ethyl group) will also show a characteristic shift.

-

Aromatic CH Carbons: The remaining three aromatic carbons (C-3, C-5, C-6) will have shifts influenced by their proximity to the various substituents. The electron-withdrawing nitro group deshields the ortho (C-3) and para (C-5) carbons relative to benzene.[5][6]

-

Aliphatic Carbons: C-7 (benzylic CH₂) and C-8 (CH₃) will appear in the upfield region of the spectrum.

Predicted NMR Data Summary

| Atom | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| C1 | - | - | ~140-145 |

| C2 | - | - | ~148-152 |

| C3 | ~8.0-8.2 | d | ~125-130 |

| C4 | - | - | ~118-122 |

| C5 | ~7.6-7.8 | dd | ~135-140 |

| C6 | ~7.3-7.5 | d | ~128-133 |

| C7 | ~2.7-2.9 | q | ~25-30 |

| C8 | ~1.2-1.4 | t | ~13-16 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

-

N-O Stretching: The most characteristic peaks for this molecule will be from the nitro group. Nitroaromatic compounds exhibit two strong absorption bands: an asymmetric stretch typically between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[9][10]

-

Aromatic C-H and C=C Stretching: The presence of the benzene ring will be confirmed by several absorptions. Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[11] Carbon-carbon stretching vibrations within the ring occur in the 1600-1400 cm⁻¹ region.[12]

-

Aliphatic C-H Stretching: The ethyl group will produce C-H stretching bands in the 3000-2850 cm⁻¹ range.[10]

-

C-Br Stretching: The carbon-bromine bond vibration is found in the fingerprint region of the spectrum, typically between 690-515 cm⁻¹.[12][13]

Predicted IR Absorption Data Summary

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H | Stretch | Medium |

| 3000-2850 | Alkyl C-H | Stretch | Medium |

| 1600-1450 | Aromatic C=C | Ring Stretch | Medium-Weak |

| 1550-1475 | Nitro (-NO₂) | Asymmetric Stretch | Strong |

| 1360-1290 | Nitro (-NO₂) | Symmetric Stretch | Strong |

| 690-515 | C-Br | Stretch | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. Under Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), which then fragments into smaller, characteristic ions.

-

Molecular Ion (M⁺•): The molecular weight is ~230 g/mol . A key feature will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one at m/z 229 (for C₈H₈⁷⁹BrNO₂) and another at m/z 231 (for C₈H₈⁸¹BrNO₂). This M/M+2 pattern is a definitive indicator of a single bromine atom.

-

Key Fragmentation Pathways: Nitroaromatic compounds exhibit characteristic fragmentation patterns, often involving the loss of the nitro group constituents.[14][15]

-

Loss of NO₂: A primary fragmentation pathway is the loss of a nitro radical (•NO₂, 46 Da), leading to an ion at m/z 183/185.

-

Loss of NO: Loss of a nitric oxide radical (•NO, 30 Da) is also common, yielding an ion at m/z 199/201.[15]

-

Loss of Ethyl/Methyl Groups: Benzylic cleavage is favorable. The loss of a methyl radical (•CH₃, 15 Da) from the ethyl group would result in a stable benzylic cation at m/z 214/216.

-

Loss of Ethene: A McLafferty-type rearrangement could lead to the loss of ethene (C₂H₄, 28 Da), resulting in an ion at m/z 201/203.

-

Predicted Mass Spectrometry Fragmentation

Caption: Predicted EI-MS fragmentation pathways for this compound.

Predicted Major Fragments Summary

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Neutral Loss |

| 229/231 | [C₈H₈BrNO₂]⁺• | Molecular Ion (M⁺•) |

| 214/216 | [C₇H₅BrNO₂]⁺ | •CH₃ |

| 199/201 | [C₈H₈BrO]⁺• | •NO |

| 183/185 | [C₈H₈Br]⁺ | •NO₂ |

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized experimental procedures must be followed.

Protocol 1: NMR Spectroscopy Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals.

Protocol 2: FT-IR Spectroscopy Acquisition (ATR Method)

-

Background Spectrum: Clean the attenuated total reflectance (ATR) crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry Acquisition (EI-GC/MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Method: Inject a small volume (e.g., 1 µL) into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to separate the compound from any impurities. Helium is typically used as the carrier gas.

-

MS Method: The eluent from the GC is directed into the ion source of the mass spectrometer, typically operating in electron ionization (EI) mode at 70 eV.

-

Data Acquisition: Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and all relevant fragment ions.

-

Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the target compound.

Conclusion

The structural characterization of this compound is readily achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (nitro, aromatic ring, C-Br), and mass spectrometry establishes the molecular weight and reveals characteristic fragmentation patterns, including the distinct M/M+2 isotopic signature of bromine. The predicted data in this guide serves as a robust reference for the identification and quality control of this compound in a research or industrial setting.

References

-

Taylor & Francis Online. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

UW-Madison Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

R Discovery. (1992). Carbon-13 Substituent-Induced Chemical Shifts: Monosubstituted Benzene Derivatives. Retrieved from [Link]

-

Morressier. (2013). Proton coupled 13C nmr is useful for assigning chemical shifts in substituted benzenes. Retrieved from [Link]

-

AIP Publishing. (n.d.). Analysis of the Electron Spin Resonance Spectra of Aromatic Nitrosubstituted Anion Radicals. The Journal of Chemical Physics. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]

-

ACS Publications. (n.d.). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Retrieved from [Link]

-

MDPI. (n.d.). Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts. Retrieved from [Link]

-

ACS Publications. (n.d.). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR: nitro groups. Retrieved from [Link]

-

reposiTUm. (n.d.). Development of a new siRNA prodrug for lung cancer. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Google Patents. (n.d.). WO2013117522A1 - Aurora and flt3 kinases modulators.

-

ACS Publications. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. ACS Organic & Inorganic Au. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Google Patents. (n.d.). EP2173755B1 - Novel herbicides.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

"4-Bromo-1-ethyl-2-nitrobenzene" synthesis from o-ethylnitrobenzene

An In-Depth Technical Guide to the Regioselective Synthesis of 4-Bromo-1-ethyl-2-nitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in organic synthesis, starting from o-ethylnitrobenzene. The document delves into the foundational principles of the electrophilic aromatic substitution mechanism, offering a detailed rationale for the observed regioselectivity. A field-proven, step-by-step experimental protocol using N-Bromosuccinimide (NBS) is presented, complete with quantitative data, safety protocols, and product validation techniques. This guide is designed to bridge theoretical understanding with practical application, ensuring a robust, safe, and reproducible synthetic methodology.

Theoretical Foundation: The Chemistry of Directed Bromination

The synthesis of this compound is a classic example of a directed electrophilic aromatic substitution (EAS) reaction. The outcome of the reaction—specifically, the position of the incoming bromine atom—is dictated by the electronic and steric influences of the substituents already present on the aromatic ring.

The Mechanism of Electrophilic Aromatic Substitution

The core mechanism involves the attack of an electron-rich aromatic ring on a potent electrophile, in this case, an electrophilic bromine species (Br⁺). The reaction proceeds via a two-step pathway involving a resonance-stabilized carbocation intermediate known as the sigma complex or Wheland intermediate.[1] Aromaticity is subsequently restored through the loss of a proton from the site of attack.

dot digraph "EAS_Mechanism" { graph [rankdir="LR", splines=ortho, label="Figure 1: General Mechanism of Electrophilic Aromatic Substitution", labelloc=b, fontname="Arial", fontsize=12, size="7.5,4!", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

}

Controlling Regioselectivity: A Tale of Two Directors

The remarkable selectivity of this synthesis stems from the competing and, in this case, converging, directing effects of the ethyl and nitro groups.

-

Ethyl Group (-CH₂CH₃): As an alkyl group, it is an ortho, para-director and an activating group. It donates electron density to the ring through an inductive effect, stabilizing the sigma complex when the attack occurs at the ortho (C6) and para (C4) positions.

-

Nitro Group (-NO₂): This is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature (both inductive and resonance effects). It destabilizes the sigma complex when the attack is ortho or para to it. Therefore, it directs incoming electrophiles to the meta positions (C4, C6).

In o-ethylnitrobenzene, the ethyl group is at C1 and the nitro group is at C2. The ethyl group activates the C4 (para) and C6 (ortho) positions. The nitro group deactivates the ring but directs incoming electrophiles to the C4 and C6 positions, which are meta to it. Both groups, therefore, direct the bromination to the same positions. The final product distribution is governed by sterics; the C4 position is less sterically hindered than the C6 position, which is flanked by the bulky ethyl group. This results in the predominant formation of This compound .

Rationale for Brominating Agent Selection

While traditional methods employ liquid bromine (Br₂) with a Lewis acid catalyst like FeBr₃, this guide utilizes N-Bromosuccinimide (NBS). The justification for this choice is rooted in safety and ease of handling.[2] NBS is a crystalline solid that serves as a source of electrophilic bromine, making it significantly safer to handle than highly corrosive and toxic liquid bromine.[3][4]

Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed, reproducible protocol for the synthesis of this compound.

Materials and Equipment

-

Chemicals: o-Ethylnitrobenzene, N-Bromosuccinimide (NBS), Dichloromethane (DCM), Saturated Sodium Sulfite (Na₂SO₃) solution, n-Heptane.

-

Equipment: Round-bottom flask (3L), reflux condenser, heating mantle, magnetic stirrer, separatory funnel, Büchner funnel, rotary evaporator.

Quantitative Data Summary

| Reagent | Formula | MW ( g/mol ) | Amount Used | Moles (mol) | Molar Ratio |

| o-Ethylnitrobenzene | C₈H₉NO₂ | 151.16 | 212 g | 1.4 | 1.0 |

| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 250 g | 1.4 | 1.0 |

| Dichloromethane | CH₂Cl₂ | 84.93 | 1.1 L | - | Solvent |

| Sat. Sodium Sulfite | Na₂SO₃ | 126.04 | 1.27 kg | - | Quenching Agent |

| n-Heptane | C₇H₁₆ | 100.21 | 0.72 kg | - | Recrystallization |

Data sourced from a representative synthesis procedure.[2]

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, label="Figure 2: Experimental Workflow for Synthesis", labelloc=b, fontname="Arial", fontsize=12, size="7.5,6!", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

}

Synthesis Procedure

-

Reaction Setup: To a 3L three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel, add 1.1L of dichloromethane and 212g (1.4 mol) of o-ethylnitrobenzene. Begin stirring and heat the mixture to reflux.[2]

-

Bromination: Once reflux is established, add 250g (1.4 mol) of N-Bromosuccinimide in several small portions over a period of 30 minutes. Maintain the reflux for 2 hours to ensure the reaction goes to completion.[2]

-

Quenching: After 2 hours, remove the heat source and allow the reaction mixture to cool to approximately 25°C. Carefully add 1.27 kg of saturated sodium sulfite solution dropwise to quench any unreacted NBS and bromine byproducts.

-

Work-up: Transfer the mixture to a large separatory funnel. Wash the organic layer with water and then with brine. Dry the dichloromethane layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: To the crude product, add 0.72 kg of n-heptane. Heat the mixture to dissolve the solid and then allow it to cool slowly to induce recrystallization.[2]

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold n-heptane and dry them under vacuum. This procedure is reported to yield approximately 290.3 g (90%) of this compound.[2]

Safety, Handling, and Waste Disposal

A rigorous adherence to safety protocols is paramount for this synthesis.

-

Hazard Analysis:

-

N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid contact with skin and eyes.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations must be conducted in a certified chemical fume hood.[5]

-

o-Ethylnitrobenzene & Product: Nitroaromatic compounds are toxic and should be handled with care. Avoid inhalation and skin contact.

-

Bromine (if used as an alternative): Extremely toxic, corrosive, and causes severe burns.[3][6] Requires specialized handling procedures, including the availability of a sodium thiosulfate solution for quenching spills.[4]

-

-

Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical splash goggles, and nitrile gloves are required.[5]

-

Emergency Procedures: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] For eye contact, rinse cautiously with water for several minutes.[3] Seek immediate medical attention for any significant exposure.

-

Waste Disposal: All halogenated organic waste must be collected in a designated, properly labeled container for disposal according to institutional and environmental regulations.

Characterization and Validation

The identity and purity of the synthesized this compound (CAS: 10342-66-2, MW: 230.06 g/mol ) should be confirmed through standard analytical techniques.[8][9]

-

¹H NMR: The spectrum should show characteristic signals for the ethyl group (a triplet and a quartet) and distinct signals for the three aromatic protons, with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The spectrum will display eight distinct carbon signals, corresponding to the eight unique carbon atoms in the molecule.[10]

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peaks (M⁺ and M+2) confirming the molecular weight.[11]

Conclusion

The synthesis of this compound from o-ethylnitrobenzene is a highly efficient and regioselective process when conducted with a firm understanding of the underlying principles of electrophilic aromatic substitution. By leveraging the convergent directing effects of the ethyl and nitro substituents and employing a safer brominating agent like N-Bromosuccinimide, researchers can achieve high yields of the desired product. The protocols and safety guidelines detailed in this document provide a robust framework for the successful and safe execution of this important synthetic transformation.

References

-

Safety Data Sheet: Bromine - Carl ROTH. Carl ROTH. [Link]

-

Standard Operating Procedure_Bromine.docx. Columbia University. [Link]

-

Handling liquid bromine and preparing bromine water | Demonstration | RSC Education. Royal Society of Chemistry. [Link]

-

Bromine | Chemical Emergencies - CDC. Centers for Disease Control and Prevention. [Link]

-

m-BROMONITROBENZENE - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

This compound | C8H8BrNO2 | CID 7566996 - PubChem. National Center for Biotechnology Information. [Link]

-

Bromine handling and safety | DOCX - Slideshare. Slideshare. [Link]

-

Bromination of Nitrobenzene - YouTube. YouTube. [Link]

-

Benzene, 1-(2-bromoethyl)-4-nitro- - NIST WebBook. National Institute of Standards and Technology. [Link]

Sources

- 1. Buy 4-Bromo-2-ethyl-1-nitrobenzene | 148582-37-0 [smolecule.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. carlroth.com [carlroth.com]

- 4. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 6. Bromine handling and safety | DOCX [slideshare.net]

- 7. Bromine | Chemical Emergencies | CDC [cdc.gov]

- 8. This compound | C8H8BrNO2 | CID 7566996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. Page loading... [guidechem.com]

- 11. Benzene, 1-(2-bromoethyl)-4-nitro- [webbook.nist.gov]

An In-depth Technical Guide to 4-Bromo-1-ethyl-2-nitrobenzene: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 4-bromo-1-ethyl-2-nitrobenzene, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document delves into the compound's discovery and historical context, its physicochemical properties, detailed synthesis protocols with mechanistic insights, and its various applications. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Physicochemical Properties

This compound, with the chemical formula C₈H₈BrNO₂, is an aromatic compound featuring a benzene ring substituted with a bromine atom, an ethyl group, and a nitro group.[1][2] The strategic placement of these functional groups imparts a unique reactivity profile, making it a valuable building block in organic synthesis.[1]

The compound is identified by its CAS number 10342-66-2.[2] It is typically a solid at room temperature and is soluble in common organic solvents.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | [2] |

| Molecular Weight | 230.06 g/mol | [2] |

| CAS Number | 10342-66-2 | [2] |

| Appearance | Solid | [3] |

| Solubility | Soluble in organic solvents | [3] |

Historical Context and Emergence in Chemical Synthesis

While a singular, definitive "discovery" of this compound is not prominently documented in early chemical literature, its emergence is intrinsically linked to the development of electrophilic aromatic substitution reactions in the 20th century. The compound likely first appeared as an intermediate in broader synthetic studies, rather than the primary subject of a dedicated report. Its utility became more pronounced with the growth of the pharmaceutical and agrochemical industries, which rely on precisely functionalized aromatic building blocks.[1][4] Modern patents, such as CN112538073, highlight its continued relevance and the ongoing refinement of its synthesis.[5]

Strategic Synthesis and Mechanistic Rationale

The synthesis of this compound is a prime example of strategic electrophilic aromatic substitution, where the order of introduction of the substituents is critical to achieving the desired isomer. The directing effects of the functional groups on the benzene ring govern the regioselectivity of the reactions.

The ethyl group is an ortho-, para-director and an activating group, meaning it increases the electron density of the benzene ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. Conversely, the nitro group is a strong deactivating group and a meta-director, withdrawing electron density from the ring and directing incoming electrophiles to the meta position.

Two primary synthetic routes are logical:

-

Nitration of 4-bromoethylbenzene: This is a common and effective method. The ethyl group at position 1 and the bromine at position 4 will direct the incoming nitro group. The ethyl group strongly directs to its ortho and para positions (positions 2, 6, and 4). Since position 4 is blocked by bromine, the primary positions for nitration are 2 and 6. Bromine is also an ortho-, para-director, but it is a deactivator. It will direct to its ortho positions (3 and 5). The activating effect of the ethyl group generally dominates, leading to the desired product where the nitro group is introduced at the 2-position, ortho to the ethyl group.

-

Bromination of 1-ethyl-2-nitrobenzene: In this route, the starting material already contains the ethyl and nitro groups. The ethyl group at position 1 directs incoming electrophiles (in this case, Br+) to the ortho and para positions (2, 4, and 6). The nitro group at position 2 is a meta-director, directing to positions 4 and 6. Both groups, therefore, direct the incoming bromine to the 4-position, leading to the desired product with high regioselectivity.

A notable challenge in related syntheses is the Friedel-Crafts ethylation of a nitrated benzene ring. This reaction is generally not feasible because the strongly deactivating nitro group makes the ring too electron-poor to undergo Friedel-Crafts alkylation.[1]

Below is a diagram illustrating a viable synthetic pathway.

Experimental Protocols

The following protocol is adapted from modern synthetic methods and is provided for informational purposes. Researchers should always adhere to appropriate laboratory safety practices.

Synthesis of this compound via Bromination of 1-Ethyl-2-nitrobenzene

This method is based on the principles of electrophilic aromatic substitution, utilizing a Lewis acid catalyst to generate a potent electrophile.

Materials:

-

1-Ethyl-2-nitrobenzene

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings (Fe)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-ethyl-2-nitrobenzene in dichloromethane.

-

Add a catalytic amount of iron(III) bromide or iron filings to the solution.

-

Cool the flask in an ice bath.

-

Slowly add a stoichiometric amount of bromine, dissolved in a small amount of dichloromethane, to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into a saturated sodium bicarbonate solution to neutralize any remaining acid and bromine.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Sources

An In-depth Technical Guide to the Structural Analysis and Conformation of 4-Bromo-1-ethyl-2-nitrobenzene

This guide provides a detailed structural and conformational analysis of 4-bromo-1-ethyl-2-nitrobenzene, a substituted aromatic compound with significant potential as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the molecule's stereochemical properties.

Introduction to this compound

This compound (CAS No. 10342-66-2) is an organic compound with the molecular formula C₈H₈BrNO₂ and a molecular weight of approximately 230.06 g/mol .[2][3] Its structure consists of a benzene ring substituted with a bromine atom, an ethyl group, and a nitro group. The relative positions of these substituents—particularly the ortho-relationship of the ethyl and nitro groups—create significant steric and electronic interactions that dictate the molecule's overall conformation and reactivity. Understanding these structural nuances is paramount for predicting its behavior in synthetic transformations and biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | [3] |

| Molecular Weight | 230.06 g/mol | [2] |

| CAS Number | 10342-66-2 | [4] |

| IUPAC Name | This compound | [4] |

| SMILES | CCC1=C(C=C(C=C1)Br)[O-] | [4] |

| LogP | ~2.92 - 3.64 | [5][6] |

| Topological Polar Surface Area | 45.8 Ų | [7] |

Structural Analysis: A Multi-faceted Approach

A thorough structural elucidation of this compound necessitates a combination of experimental and computational techniques. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available, we can infer its structural parameters from related compounds and theoretical modeling.

In Silico Structural Modeling

Computational chemistry provides powerful tools to predict the ground-state geometry of molecules. Density Functional Theory (DFT) calculations, for instance, can provide accurate estimates of bond lengths, bond angles, and dihedral angles.

Workflow for Computational Structural Analysis:

Based on analyses of similar substituted benzenes, the bond lengths and angles of the benzene ring are expected to show minor deviations from ideal sp² geometry due to the electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, which can influence the aromatic system's electron density.[8] The ethyl group is a weak electron-donating group.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for verifying the identity and probing the structure of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and the connectivity of the molecule. The aromatic region of the ¹H NMR spectrum would be particularly informative, with the protons on the benzene ring exhibiting splitting patterns dictated by their coupling with neighboring protons. The ethyl group would present a characteristic quartet and triplet.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretches around 1530 and 1350 cm⁻¹), C-H stretches of the aromatic ring and the ethyl group, and C=C stretches of the aromatic ring.

-

Mass Spectrometry (MS): MS would confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a clear indicator of its presence.

Conformational Analysis: The Interplay of Steric and Electronic Effects

The conformation of this compound is primarily determined by the rotational freedom around the C(ring)-C(ethyl) and C(ring)-N(nitro) bonds. The steric hindrance between the ortho-disposed ethyl and nitro groups is the most significant factor governing the molecule's preferred spatial arrangement.[9]

Rotation of the Ethyl Group

In ethylbenzene, the most stable conformation has the ethyl group's C-C bond perpendicular to the plane of the benzene ring.[10] This minimizes steric interactions between the methyl group and the ortho-protons of the benzene ring. However, in this compound, the presence of the bulky nitro group at the ortho position introduces significant steric clash.

This steric hindrance will likely force the ethyl group to adopt a conformation where the methyl group is directed away from the nitro group. The rotational barrier for the ethyl group is expected to be higher than in unsubstituted ethylbenzene due to this steric repulsion.

Rotation of the Nitro Group